Cas no 476609-61-7 (4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol)

4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol is a pyrazole-based aromatic compound featuring a dihydroxybenzene moiety. Its molecular structure combines a substituted pyrazole ring with a resorcinol derivative, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound exhibits potential as a building block for heterocyclic frameworks due to its reactive hydroxyl groups and aromatic stability. Its structural attributes may facilitate applications in medicinal chemistry, particularly in the development of bioactive molecules targeting inflammation or oxidative stress. The presence of both electron-donating and aromatic systems enhances its utility in coordination chemistry and material science. Careful handling is advised due to its phenolic nature.
4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol structure
476609-61-7 structure
Product Name:4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol
CAS No:476609-61-7
MF:C16H14N2O2
MW:266.294563770294
CID:3186696
PubChem ID:936920
Update Time:2025-05-27

4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol Chemical and Physical Properties

Names and Identifiers

    • 1,3-BENZENEDIOL, 4-(5-METHYL-4-PHENYL-1H-PYRAZOL-3-YL)-
    • 4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol
    • STK845436
    • SR-01000365642-1
    • SR-01000365642
    • SCHEMBL5269762
    • Benzene-1,3-diol, 4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-
    • 4-(5-METHYL-4-PHENYL-1H-PYRAZOL-3-YL)-1,3-BENZENEDIOL
    • CCG-276938
    • Oprea1_743356
    • AKOS002181114
    • 476609-61-7
    • F0758-0003
    • Oprea1_229651
    • 4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)-benzene-1,3-diol
    • Inchi: 1S/C16H14N2O2/c1-10-15(11-5-3-2-4-6-11)16(18-17-10)13-8-7-12(19)9-14(13)20/h2-9,19-20H,1H3,(H,17,18)
    • InChI Key: IWLRJFQHIOQVEP-UHFFFAOYSA-N
    • SMILES: OC1C=C(C=CC=1C1C(C2C=CC=CC=2)=C(C)NN=1)O

Computed Properties

  • Exact Mass: 266.105527694Da
  • Monoisotopic Mass: 266.105527694Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 69.1Ų

4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol Pricemore >>

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F0758-0003-2μmol
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